Phthalimidinoglutarimide-propargyl-C2-OH
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Overview
Description
Phthalimidinoglutarimide-propargyl-C2-OH is a compound known for its role as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . The molecular formula of this compound is C18H18N2O4, and it has a molecular weight of 326.352 g/mol .
Preparation Methods
The synthesis of Phthalimidinoglutarimide-propargyl-C2-OH involves the condensation of phthalic acids or anhydrides with primary amines . This reaction typically requires readily available starting materials and cheap catalysts, making it an environmentally benign process with operational simplicity . The synthetic route can be summarized as follows:
Condensation Reaction: Phthalic acid or anhydride reacts with a primary amine to form the phthalimide core.
Propargylation: Introduction of the propargyl group to the phthalimide core through nucleophilic substitution or addition reactions.
Chemical Reactions Analysis
Phthalimidinoglutarimide-propargyl-C2-OH undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the phthalimide core can lead to the formation of amines.
Substitution: The propargyl group can undergo nucleophilic substitution reactions, leading to the formation of more complex structures.
Common reagents and conditions used in these reactions include transition metal catalysts, Lewis acids, and Brønsted acids . Major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives .
Scientific Research Applications
Phthalimidinoglutarimide-propargyl-C2-OH has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-propargyl-C2-OH involves its role as a degrader building block. It contains an E3 ligase ligand that can be conjugated to target protein ligands, leading to the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the selective degradation of proteins within the cell .
Comparison with Similar Compounds
Phthalimidinoglutarimide-propargyl-C2-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid: This compound also contains a propargyl group and is used in similar applications.
Propargylated building blocks: These compounds share the propargyl moiety and are used as synthetic intermediates in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for targeted protein degradation through the ubiquitin-proteasome system .
Biological Activity
Phthalimidinoglutarimide-propargyl-C2-OH is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Chemical Structure
This compound is synthesized through various chemical pathways that involve the modification of phthalimide derivatives. The synthetic routes typically include reactions that introduce the propargyl and hydroxyl functionalities, which are crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of derivatives related to phthalimidinoglutarimide. For instance, compounds derived from similar structures have shown significant inhibitory effects against viruses such as dengue virus serotype 2 (DENV2). The half-maximal inhibitory concentration (IC50) values for these compounds suggest potent antiviral activity:
Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
Iso-Pr derivative | 3.03 | 16.06 | 5.30 |
Iso-Bu derivative | 0.49 | 19.39 | 39.5 |
These compounds were found to inhibit the production of viral proteins without being virucidal, indicating they may act at an early stage in the viral lifecycle .
Antibacterial Activity
The antibacterial efficacy of phthalimidinoglutarimide derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. The results indicate that these compounds possess varying degrees of antibacterial activity when compared to standard antibiotics:
Bacteria | Inhibition Zone (mm) | Comparison to PC190723 |
---|---|---|
S. aureus | 0.25 | Lower than PC190723 |
E. coli | Notable | Comparable |
K. pneumoniae | Significant | Comparable |
While some derivatives exhibited promising antibacterial properties, they were generally less effective than established antibiotics like PC190723 .
The mechanisms underlying the biological activity of this compound and its derivatives are complex and multifaceted:
- Antiviral Mechanism : The compounds appear to interfere with the intracellular production of viral components, thereby reducing the yield of infectious virions .
- Antibacterial Mechanism : The antibacterial activity is believed to stem from the ability to disrupt bacterial cell division processes, similar to how traditional antibiotics function .
Case Studies
- Dengue Virus Inhibition : In vitro studies have demonstrated that specific derivatives significantly inhibit DENV2 replication, suggesting potential therapeutic applications in treating dengue fever.
- Inhibition of Bacterial Growth : A comparative study against standard antibiotics revealed that certain derivatives showed enhanced activity against resistant strains of bacteria, indicating their potential as alternative treatments in antibiotic resistance scenarios .
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[7-(5-hydroxypent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H18N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1,3,8-11H2,(H,19,22,23) |
InChI Key |
NKCRVSLFDGZZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCO |
Origin of Product |
United States |
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